molecular formula C8H12O2 B13204556 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde

Katalognummer: B13204556
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: POIDLTJUMBQABJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound features a unique structure that includes both an oxetane ring and a cyclopropane ring, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

The synthesis of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde typically involves multiple steps, including the formation of the oxetane ring and the cyclopropane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of specialized reagents and catalysts to achieve the desired product.

Analyse Chemischer Reaktionen

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde exerts its effects is largely dependent on its chemical reactivity. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways . The cyclopropane ring adds to the compound’s stability and reactivity, making it a versatile molecule in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde include:

Eigenschaften

Molekularformel

C8H12O2

Molekulargewicht

140.18 g/mol

IUPAC-Name

2-(3-methyloxetan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-8(4-10-5-8)7-2-6(7)3-9/h3,6-7H,2,4-5H2,1H3

InChI-Schlüssel

POIDLTJUMBQABJ-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC1)C2CC2C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.